molecular formula C22H20N2O2S B2745753 N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 890643-33-1

N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2745753
CAS RN: 890643-33-1
M. Wt: 376.47
InChI Key: JTRPOZBJRYZXEP-UHFFFAOYSA-N
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Description

“N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide” is a complex organic compound that contains several functional groups, including a thiazole ring and a chromene ring . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring . Chromenes are also a type of heterocyclic compound that contain a fused six-membered and three-membered ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, condensation reactions, and possibly cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the carboxamide could potentially undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects , which could be beneficial in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

These compounds have also shown antiviral activity . This could potentially make them useful in the development of new antiviral drugs, particularly important given the ongoing need for effective treatments for viral diseases.

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests they could potentially be used in the development of new cancer treatments.

Neuroprotective Activity

These compounds have shown neuroprotective effects . This could potentially make them useful in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.

Diuretic Activity

Thiazole derivatives have also been reported to have diuretic properties . This could potentially make them useful in the treatment of conditions like hypertension or certain types of heart disease.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole-containing compounds exhibit biological activity and are used in medicinal chemistry . They may interact with biological targets such as enzymes or receptors to exert their effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the known biological activity of many thiazole-containing compounds . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-15-7-9-16(10-8-15)11-19-13-23-22(27-19)24-21(25)18-12-17-5-3-4-6-20(17)26-14-18/h3-10,12-13H,2,11,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPOZBJRYZXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-ethylbenzyl)thiazol-2-yl)-2H-chromene-3-carboxamide

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